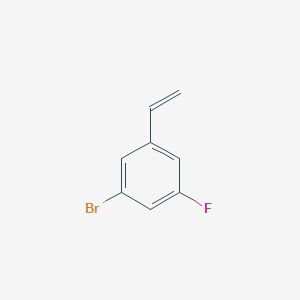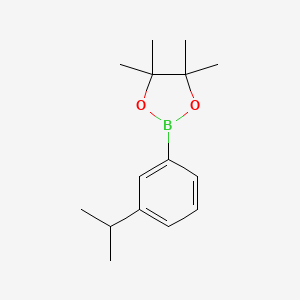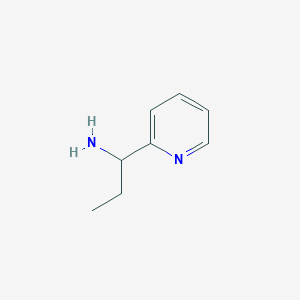
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino acid backbone. This compound is often used in peptide synthesis due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection strategy using Boc anhydride and a base, but with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDCI or HATU in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The major product is the free amino acid without the Boc protecting groups.
Coupling: The major products are peptides formed by the linkage of the amino acid to other amino acids or peptides.
Applications De Recherche Scientifique
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mécanisme D'action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-amino acids: Similar in structure but with different amino acid backbones.
Fmoc-protected amino acids: Use fluorenylmethyloxycarbonyl (Fmoc) groups instead of Boc groups for protection.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is unique due to its dual Boc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protection and deprotection steps are required.
Propriétés
Formule moléculaire |
C14H26N2O6 |
|---|---|
Poids moléculaire |
318.37 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-7-9(10(17)18)8-16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) |
Clé InChI |
PEFPWDFBUBZOCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)








![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)


